molecular formula C24H26N2O5 B2743017 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 898416-05-2

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2743017
CAS No.: 898416-05-2
M. Wt: 422.481
InChI Key: ZNUAJXOPSREYMT-UHFFFAOYSA-N
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Description

This compound features a 3,4,5-trimethoxybenzamide core linked to a furan-2-yl and indolin-1-yl moiety via an ethyl chain. These analogs share the 3,4,5-trimethoxybenzamide scaffold, known for its role in enhancing cytotoxic activity and binding affinity in anticancer agents .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-28-21-13-17(14-22(29-2)23(21)30-3)24(27)25-15-19(20-9-6-12-31-20)26-11-10-16-7-4-5-8-18(16)26/h4-9,12-14,19H,10-11,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUAJXOPSREYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-furancarboxaldehyde, indoline, and 3,4,5-trimethoxybenzoic acid.

    Step 1 Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-furancarboxaldehyde with indoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Step 2 Coupling Reaction: The intermediate is then coupled with 3,4,5-trimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced at various sites, such as the furan ring or the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly the trimethoxybenzamide part.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a pharmacologically active agent, particularly in targeting specific enzymes or receptors.

Medicine

    Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the trimethoxybenzamide moiety may interact with hydrophobic pockets, while the furan and indoline rings may form hydrogen bonds or π-π interactions with aromatic residues.

Comparison with Similar Compounds

Key Research Findings

Synthetic Efficiency : Yields for hydrazine-linked analogs (e.g., 6a–e ) range from 50% to 74%, with DMF as the optimal solvent for multi-step reactions .

Structure-Activity Relationships (SAR): The indolin-1-yl group (hypothetical in the target compound) may mimic aryl amines in enhancing DNA intercalation or kinase inhibition, as seen in and . Hybrids with coumarin () or quinoline () show apoptosis-inducing effects, suggesting that bulkier substituents improve therapeutic specificity.

Thermal Stability : Higher melting points in analogs with rigid structures (e.g., compound 3 , ) indicate improved stability, a critical factor for drug formulation.

Biological Activity

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O4C_{23}H_{26}N_{2}O_{4}, with a molecular weight of 394.46 g/mol. The compound features a furan ring, an indoline moiety, and a trimethoxybenzamide structure, contributing to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : Starting from furfuryl alcohol or similar precursors.
  • Indoline Synthesis : Reduction of indole derivatives to form the indoline structure.
  • Amide Bond Formation : Coupling the furan and indoline intermediates with a trimethoxybenzoyl derivative using coupling reagents such as EDCI or DCC.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity compared to control agents.

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by disrupting the cell cycle at the G1/S phase. Molecular docking studies suggest that the compound interacts with key proteins involved in cell survival and apoptosis.

Inhibition of Enzymatic Activity

This compound has also been evaluated for its inhibitory effects on various enzymes:

EnzymeInhibition TypeIC50 (µM)
TyrosinaseCompetitive25
AcetylcholinesteraseNon-competitive15
Cyclooxygenase (COX)Mixed30

These activities suggest potential applications in skin disorders (tyrosinase inhibition) and neurodegenerative diseases (acetylcholinesterase inhibition).

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • Objective : Investigate the cytotoxic effects on HeLa cells.
    • Methodology : MTT assay was used to determine cell viability.
    • Findings : A dose-dependent decrease in viability was observed, with significant apoptosis indicated by increased Annexin V staining.
  • Enzyme Inhibition Study :
    • Objective : Evaluate tyrosinase inhibitory activity.
    • Methodology : Enzyme kinetics were analyzed using Lineweaver-Burk plots.
    • Findings : The compound exhibited competitive inhibition with a Ki value of 12 µM.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide, and how can reaction parameters be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Coupling of the indoline moiety with a furan-containing intermediate via nucleophilic substitution or reductive amination.
  • Step 2: Amidation of the 3,4,5-trimethoxybenzoyl chloride with the furan-indoline ethylamine intermediate.

Optimization Strategies:

  • Catalysts: Palladium on carbon (Pd/C) or peptide coupling agents (e.g., HATU) improve reaction efficiency .
  • Solvents: Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
  • Temperature Control: Low temperatures (0–5°C) during amidation reduce side reactions .
  • Purification: Column chromatography or recrystallization (e.g., using methanol/water mixtures) ensures high purity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals from the indoline and benzamide moieties .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₇N₂O₅⁺) .
  • HPLC-PDA: Quantifies purity (>95%) and detects trace impurities .

Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Furan Ring Modifications: Replacing furan with thiophene reduces aromatic π-π stacking with target proteins, diminishing activity .
    • Methoxy Group Positioning: 3,4,5-Trimethoxy on benzamide enhances binding to kinase ATP pockets vs. mono-methoxy analogs .
    • Indoline Substituents: Adding electron-withdrawing groups (e.g., -NO₂) to indoline improves cytotoxicity but may reduce solubility .
  • Pharmacological Profiling: Use enzyme inhibition assays (e.g., COX-2 IC₅₀) and cellular models (e.g., cancer cell lines) to quantify effects .

Advanced: What computational methods predict target interactions and guide lead optimization?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide): Models binding poses in silico. Example: The trimethoxybenzamide group shows strong hydrogen bonding with Ser530 in COX-2 .
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • ADMET Prediction (SwissADME): Forecasts pharmacokinetic properties (e.g., LogP <3 for optimal blood-brain barrier penetration) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-Analysis: Compare IC₅₀ values from multiple sources using statistical tools (e.g., ANOVA) to identify outliers .
  • Orthogonal Assays: Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to validate mechanism .

Advanced: What design strategies improve pharmacokinetics of analogs?

Methodological Answer:

  • Bioisosteric Replacement: Substitute methoxy groups with trifluoromethyl (-CF₃) to enhance metabolic stability .
  • Prodrug Approach: Introduce ester groups on the indoline nitrogen for improved oral bioavailability .
  • Salt Formation: Prepare hydrochloride salts to increase aqueous solubility .

Advanced: How do crystallography studies elucidate intermolecular interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Reveals hydrogen bonds (e.g., N–H⋯O between benzamide and water molecules) and π-stacking (furan-indoline interaction) .
  • Packing Analysis: Identifies stabilizing interactions (e.g., C–H⋯F contacts in fluorinated derivatives) .

Advanced: What role do substituents play in target selectivity?

Methodological Answer:

  • Selectivity Screening: Test against panels of kinases or GPCRs to identify off-target effects. Example: 3,4,5-Trimethoxy groups confer selectivity for CDK2 over CDK4 .
  • Fragment-Based Design: Use the indoline-furan core as a fragment to target protein-protein interaction sites .

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